![molecular formula C13H17NO2 B1320599 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde CAS No. 683772-13-6](/img/structure/B1320599.png)
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde
Overview
Description
“4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde”, also known as HMBA, is a chemical compound used in the pharmaceutical and chemical industries. It has a molecular weight of 219.28 g/mol . The IUPAC name for this compound is 4-[4-(hydroxymethyl)-1-piperidinyl]benzaldehyde .
Molecular Structure Analysis
The InChI code for “4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” is 1S/C13H17NO2/c15-9-11-1-3-13(4-2-11)14-7-5-12(10-16)6-8-14/h1-4,9,12,16H,5-8,10H2 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
“4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” can be used as a reactant for the synthesis of various compounds. These include anti-inflammatory agents, piperidine incorporated α-aminophosphonates for antibacterial agents, and 5-Hydroxyaurone derivatives as growth inhibitors against HUVEC and some cancer cell lines .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a boiling point of 135-137°C .Scientific Research Applications
Role in Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound “4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” falls under this category and could potentially be used in the synthesis of various pharmaceuticals.
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . “4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” could be used as a substrate for the synthesis of biologically active piperidines .
Potential Use in Drug Design
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Given its structure, “4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” could potentially be used in drug design.
Use in Multicomponent Reactions
Multicomponent reactions are a type of chemical reaction in which three or more reactants combine to form a product . “4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” could potentially be used in such reactions given its structure .
Safety and Hazards
“4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation and serious eye irritation. It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-9-11-1-3-13(4-2-11)14-7-5-12(10-16)6-8-14/h1-4,9,12,16H,5-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFVJLCTVMBVMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594769 | |
Record name | 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
683772-13-6 | |
Record name | 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.